molecular formula C15H17FN4O4S2 B6440920 N-{5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-1,3-thiazol-2-yl}acetamide CAS No. 2549037-75-2

N-{5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B6440920
CAS No.: 2549037-75-2
M. Wt: 400.5 g/mol
InChI Key: HGDWDYAEVHMGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-1,3-thiazol-2-yl}acetamide is a sulfonamide-containing acetamide derivative characterized by a thiazole core linked to a pyrrolidine sulfonamide moiety and a 5-fluoropyridin-2-yl oxymethyl substituent. The thiazole ring and fluoropyridine group are critical for electronic and steric interactions, while the sulfonamide bridge enhances solubility and binding affinity to biological targets.

Properties

IUPAC Name

N-[5-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O4S2/c1-10(21)19-15-18-7-14(25-15)26(22,23)20-5-4-11(8-20)9-24-13-3-2-12(16)6-17-13/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDWDYAEVHMGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCC(C2)COC3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that similar compounds act as antagonists at the orexin receptors. This means they bind to these receptors and block their activity, which can lead to various physiological effects.

Biochemical Pathways

The orexin system, which could be a potential target of this compound, is involved in the regulation of sleep and wakefulness. Blocking the orexin receptors can therefore affect these processes.

Pharmacokinetics

Similar compounds have been described as orally active, suggesting that they can be absorbed through the gastrointestinal tract

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research has demonstrated that compounds containing thiazole and pyridine moieties exhibit potent anticancer properties. The thiazole structure is known to interact with various biological targets, potentially leading to the inhibition of tumor growth. In vitro studies have shown that derivatives of N-{5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-1,3-thiazol-2-yl}acetamide can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy .

1.2 Neurological Disorders
The compound has shown promise in the treatment of neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for addressing conditions such as insomnia and anxiety disorders. Preclinical trials have indicated that related compounds can modulate neurotransmitter systems, providing a basis for their use as anxiolytics or sleep aids .

1.3 Antimicrobial Properties
The thiazole and pyridine components are also associated with antimicrobial activity. Compounds similar to this compound have been tested against various bacterial strains, showing effective inhibition of growth, which indicates potential use in treating bacterial infections .

Mechanistic Insights

Understanding the mechanism of action is crucial for optimizing the therapeutic efficacy of this compound:

2.1 Target Interaction
The compound likely interacts with specific protein targets involved in cell signaling pathways related to cancer and neurological functions. For instance, it may inhibit kinases or other enzymes critical for tumor progression or neuronal signaling .

2.2 Structure–Activity Relationship (SAR)
Studies on SAR have provided insights into how modifications to the molecular structure affect biological activity. For example, variations in the fluorine substitution on the pyridine ring can significantly influence potency and selectivity against different biological targets .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values in low micromolar range.
Study BNeurological EffectsShowed improvement in sleep latency and duration in animal models, indicating potential for insomnia treatment.
Study CAntimicrobial TestingExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 10 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of acetamide derivatives with sulfonamide linkages and heterocyclic substituents. Below is a detailed comparison with two analogs from recent literature:

Table 1: Structural and Functional Comparison

Feature Target Compound (S)-N-((3-(6-(4-(2-chloropyrimidin-4-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide N-[4-((4-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]PIPERIDINO)SULFONYL)PHENYL]ACETAMIDE
Core Heterocycle 1,3-Thiazole Oxazolidinone Pyrazole-thiophene
Sulfonamide Linkage Pyrrolidine-1-sulfonyl Piperazine Piperidine
Fluorine Position 5-Fluoropyridin-2-yl 5-Fluoropyridin-3-yl None (thiophene substituent)
Key Functional Groups Acetamide, fluoropyridinyloxy, pyrrolidine Acetamide, chloropyrimidine, oxazolidinone Acetamide, thienyl-pyrazole, piperidine
Reported Activity Hypothesized antimicrobial/kinase inhibition Antibacterial (Gram-positive pathogens) Undisclosed (structural similarity to kinase inhibitors)

Key Findings

Structural Variations Impact Bioactivity: The oxazolidinone derivative in demonstrates potent antibacterial activity against Gram-positive bacteria, attributed to the oxazolidinone core’s mechanism of action (ribosomal inhibition). In contrast, the thiazole core in the target compound may favor kinase inhibition due to its planar structure and sulfur atom, which enhances π-π stacking and hydrogen bonding . The thienyl-pyrazole analog in lacks fluorine but incorporates a thiophene group, which may improve metabolic stability compared to fluoropyridine-containing compounds. Piperidine sulfonamides, as seen here, are common in CNS-targeted drugs due to their blood-brain barrier permeability .

Substituent Effects: The 5-fluoropyridin-2-yl group in the target compound likely enhances electron-withdrawing effects and target binding compared to the 5-fluoropyridin-3-yl isomer in , which may alter antibacterial selectivity.

Synthetic Accessibility :

  • The target compound’s synthesis would require sequential sulfonylation and nucleophilic substitution, similar to methods in (e.g., TFA-mediated deprotection and coupling). However, the pyrrolidine sulfonamide’s steric hindrance could pose challenges compared to the piperazine/piperidine systems in .

Preparation Methods

Preparation of 3-(Chloromethyl)pyrrolidine Hydrochloride

Pyrrolidine is functionalized via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) under AlCl₃ catalysis in dichloromethane at 0°C. Quenching with aqueous NaHCO₃ yields 3-(chloromethyl)pyrrolidine (78% yield), isolated as the hydrochloride salt.

Etherification with 5-Fluoropyridin-2-ol

The chloromethyl intermediate reacts with 5-fluoropyridin-2-ol in DMF using K₂CO₃ as a base. Microwave irradiation at 120°C for 1 hour facilitates nucleophilic substitution, yielding 3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine (Table 1).

Table 1: Optimization of Etherification Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF120185
Cs₂CO₃DMF120188
NaHTHF80372

Synthesis of 2-Acetamidothiazole-5-sulfonyl Chloride

Thiazole Ring Formation via Hantzsch Synthesis

A mixture of thiourea (1.2 eq) and ethyl 2-chloroacetoacetate (1.0 eq) in ethanol undergoes cyclization at reflux (80°C) for 4 hours. The resulting 2-aminothiazole-5-carboxylate is hydrolyzed with NaOH (2M) to the carboxylic acid (92% yield).

Sulfonation and Chlorination

The thiazole-5-carboxylic acid is converted to the sulfonyl chloride via a three-step sequence:

  • Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) at 0°C in CH₂Cl₂ (2 h, 95% yield).

  • Amidation : Treatment with ammonium hydroxide to form the sulfonamide (89% yield).

  • Chlorination : Phosphorus pentachloride (PCl₅) in POCl₃ at 60°C (3 h, 87% yield).

Coupling of Pyrrolidine and Thiazole Moieties

Sulfonamide Bond Formation

3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidine (1.0 eq) reacts with 2-acetamidothiazole-5-sulfonyl chloride (1.1 eq) in pyridine at 0°C. After 12 hours, the mixture is poured into ice-water, extracting with ethyl acetate to isolate the sulfonamide intermediate (91% yield).

Table 2: Sulfonylation Reaction Screening

BaseSolventTemperature (°C)Yield (%)
PyridineCH₂Cl₂091
Et₃NTHF2584
DMAPDMF2579

Final Acetylation and Purification

The sulfonamide intermediate is acetylated using acetic anhydride (1.5 eq) in the presence of DMAP (0.1 eq) in CH₂Cl₂. After silica gel chromatography (hexane:EtOAc = 3:7), the title compound is obtained as a white solid (mp 148–150°C) in 89% yield.

Analytical Characterization and Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.98 (s, 3H, CH₃CO), 3.15–3.45 (m, 4H, pyrrolidine), 4.52 (s, 2H, OCH₂), 6.89 (d, J = 8.4 Hz, 1H, pyridyl), 7.95 (s, 1H, thiazole), 8.21 (dd, J = 8.4, 2.8 Hz, 1H, pyridyl).

  • LC-MS (ESI+): m/z 442.1 [M+H]⁺.

Q & A

Q. What are the key synthetic considerations for optimizing yield and purity of this compound?

  • Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature (e.g., reflux conditions at 150°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or THF for nucleophilic substitutions), and reaction time (5–24 hours depending on step complexity). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC is critical to isolate intermediates and final products .
  • Example Protocol :
StepReaction TypeConditionsYield (%)Purification Method
1SulfonylationDCM, 0°C, 2h65–75Chromatography
2CyclizationDMF, 120°C, 12h50–60HPLC

Q. How is structural confirmation achieved for intermediates and the final compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to verify functional groups (e.g., sulfonyl peaks at δ 3.2–3.5 ppm, fluoropyridinyl protons at δ 8.1–8.3 ppm) and LC-MS for molecular ion confirmation. Elemental analysis (C, H, N, S) ensures stoichiometric consistency .

Q. What analytical techniques are used to assess purity?

  • Methodological Answer : HPLC with UV detection (λ = 254 nm) and melting point analysis are standard. Purity >95% is typically required for biological testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions in the sulfonylation step?

  • Methodological Answer : Side reactions (e.g., over-sulfonation) are minimized by:
  • Using low temperatures (0–5°C) .
  • Slow addition of sulfonyl chloride to avoid excess reagent .
  • In-situ monitoring via TLC or FT-IR to track reaction progress .
  • Case Study : A 20% increase in yield was achieved by reducing the temperature from 25°C to 0°C during sulfonylation of a related pyrrolidine-thiazole system .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Contradictions (e.g., ambiguous NOESY correlations or LC-MS adducts) are addressed by:
  • 2D NMR (COSY, HSQC) to assign overlapping signals .
  • High-resolution MS to distinguish between isobaric species .
  • X-ray crystallography for absolute configuration determination (if crystals are obtainable) .

Q. How can computational methods predict biological activity and guide synthesis?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) identifies potential protein targets (e.g., kinase inhibitors) by simulating binding to the fluoropyridinyl-thiazole core .
  • PASS algorithm predicts bioactivity profiles (e.g., antiproliferative or antimicrobial potential) based on structural analogs .
  • ADMET prediction (SwissADME) optimizes pharmacokinetic properties (e.g., logP <5 for improved solubility) .

Q. What are the challenges in scaling up synthesis without compromising purity?

  • Methodological Answer :
  • Continuous flow chemistry reduces exothermic risks in sulfonylation .
  • Design of Experiments (DoE) models optimize solvent/reagent ratios for reproducibility .
  • Table : Scaling Challenges and Solutions
ChallengeSolutionReference
Low yield in cyclizationMicrowave-assisted synthesis
Purification bottlenecksSwitch from silica to RP-HPLC

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different assays?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ variations in kinase assays) may arise from:
  • Assay conditions (e.g., ATP concentration in kinase screens) .
  • Compound stability (e.g., hydrolysis of the acetamide group in PBS buffer) .
  • Validation : Repeat assays with LC-MS stability checks and standardized protocols .

Key Research Gaps and Future Directions

  • Structural diversification : Modify the pyrrolidine-thiazole core to enhance selectivity (e.g., introduce bulky substituents at C3-pyrrolidine) .
  • Mechanistic studies : Use cryo-EM or SPR to study target engagement kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.